N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can be achieved through various synthetic routes. One common method involves the reaction of β-piperidinoalanine with carboxylic acids in the presence of dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative . Another approach involves the amidation of the carboxylic acid functionality of β-piperidinoalanine using methanolic hydrogen chloride to obtain the corresponding amino acid methyl ester, which is then reacted with carboxylic acids .
Chemical Reactions Analysis
N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like palladium and ruthenium, as well as oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the formation of piperidinones, while oxidation can yield various oxidized derivatives .
Scientific Research Applications
N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . This compound is also used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets .
Mechanism of Action
The mechanism of action of N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with receptors in the central nervous system, such as dopamine receptors, leading to various pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-{5-[2-(1-PIPERIDINYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can be compared with other similar compounds, such as N-[2-(1-Piperidinyl)ethyl]benzamides and other piperidine derivatives. These compounds share similar structural features but may differ in their biological activities and pharmacological properties . For example, some piperidine derivatives have been found to exhibit higher anticancer activity due to the presence of specific functional groups .
Properties
Molecular Formula |
C16H20N4OS |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H20N4OS/c21-15(13-7-3-1-4-8-13)17-16-19-18-14(22-16)9-12-20-10-5-2-6-11-20/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,19,21) |
InChI Key |
UXFPQANRYVPNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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